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Compound of Interest

Compound Name: 4,5-Dinitrobenzene-1,2-diamine

Cat. No.: B1587645 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4,5-Dinitrobenzene-
1,2-diamine

Introduction
4,5-Dinitrobenzene-1,2-diamine, also known as 4,5-dinitro-o-phenylenediamine, is an organic

compound featuring a benzene core substituted with two adjacent amino (-NH₂) groups and

two adjacent nitro (-NO₂) groups.[1][2] Its molecular formula is C₆H₆N₄O₄, and it has a

molecular weight of approximately 198.14 g/mol .[1] This molecule serves as a significant

building block in organic synthesis and as a versatile ligand in coordination chemistry. The

specific arrangement of electron-donating amino groups and strongly electron-withdrawing nitro

groups in an ortho configuration creates a unique electronic environment that dictates its

structural properties, reactivity, and potential for intramolecular interactions. This guide provides

a detailed examination of its molecular structure, bonding characteristics, and the experimental

methodologies used for its synthesis and characterization.
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Identifier Value Source

IUPAC Name
4,5-dinitrobenzene-1,2-

diamine
[2]

CAS Number 32690-28-1 [1][2][3]

Molecular Formula C₆H₆N₄O₄ [1][2][3]

Molecular Weight 198.14 g/mol [1]

Appearance Dark green crystalline powder [1]
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Molecular Geometry and Intramolecular Bonding
The structure of 4,5-Dinitrobenzene-1,2-diamine is defined by the steric and electronic

interplay of its four substituents. The strong electron-withdrawing nature of the two nitro groups

significantly influences the electron density of the aromatic ring and the basicity of the amino

groups.[1]

A critical feature of the molecule's conformation is the presence of strong intramolecular

hydrogen bonds. These bonds form between a hydrogen atom of each amino group and an

oxygen atom of the adjacent nitro group (N-H···O). This interaction is crucial for stabilizing a

nearly planar conformation of the molecule. Similar intramolecular N-H···O hydrogen bonds

have been observed in related crystal structures, such as 4,6-Dinitrobenzene-1,3-diamine,

where they are a dominant factor in determining the molecular geometry.[4][5] This planarity is

a result of the energetically favorable six-membered ring formed by the hydrogen bond.

The electron-withdrawing effect of the nitro groups reduces the proton affinity of the amino

substituents compared to unsubstituted phenylenediamines.[1] Consequently, the amino

groups are less basic and participate in protonation equilibria, forming monoprotonated and

diprotonated species under acidic conditions.[1]
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Caption: 2D structure of 4,5-Dinitrobenzene-1,2-diamine with potential intramolecular

hydrogen bonding.

Intermolecular Interactions and Crystal Structure
In the solid state, molecules of dinitro-diaminobenzene derivatives pack into extended

structures through a network of intermolecular hydrogen bonds. While specific crystallographic

data for 4,5-Dinitrobenzene-1,2-diamine is not detailed in the provided results, analysis of

closely related isomers provides significant insight. For instance, 4-nitrobenzene-1,2-diamine

forms a pleated-sheet, two-dimensional structure held together by N-H···O hydrogen bonds,

creating a complex three-dimensional network.[6][7] Similarly, 4,6-Dinitrobenzene-1,3-diamine

exhibits both intramolecular and intermolecular N-H···O hydrogen bonds that link molecules into

sheets.[4] It is highly probable that 4,5-Dinitrobenzene-1,2-diamine adopts a similar packing

strategy, utilizing its four N-H donors and four nitro-oxygen acceptors to form a stable,

hydrogen-bonded crystal lattice. These interactions are fundamental to its physical properties,

such as its solid-state nature and solubility characteristics.[1]

Synthesis and Reactivity
The synthesis of 4,5-Dinitrobenzene-1,2-diamine typically involves a multi-step process, often

starting from a more readily available benzene derivative. A common strategy is the reduction

of a corresponding dinitro precursor.

Experimental Protocol: Synthesis via Reduction
This protocol outlines a general method for the synthesis of an aromatic diamine from its dinitro

precursor, adapted from procedures for similar compounds.[8] The synthesis of the precursor,

1,2-diamino-4,5-dinitrobenzene, often starts with the nitration of 1,2-dimethoxybenzene

(veratrole), followed by demethylation and subsequent amination, or reduction of a suitable

tetranitro compound. A key step is the reduction of the nitro groups.

Objective: To reduce the nitro groups of a dinitro-aromatic precursor to form 4,5-
Dinitrobenzene-1,2-diamine. (Note: This describes the reduction of a precursor to the

diamine, for instance, from a tetranitrobenzene derivative). A more direct synthesis involves the

dinitration of 1,2-phenylenediamine, though this can be challenging to control. A common

precursor is 1,2-diiodo-4,5-dinitrobenzene.
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Materials:

1,2-Diiodo-4,5-dinitrobenzene (or other suitable precursor)

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Concentrated Hydrochloric Acid (HCl)

Ethyl Ether

Ice bath

Procedure:

Preparation of Reducing Agent: Dissolve an excess of Tin(II) chloride dihydrate (e.g., 10

molar equivalents) in concentrated HCl with gentle heating (e.g., 60 °C).[8]

Reaction Setup: In a separate flask, suspend the dinitro precursor (1 molar equivalent) in a

small volume of concentrated HCl. Cool this suspension in an ice bath.

Reduction: Add the prepared SnCl₂/HCl solution dropwise to the cooled suspension of the

dinitro compound.

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture

(e.g., at 60 °C) for an extended period (e.g., 24 hours) until the reaction is complete, as

monitored by Thin Layer Chromatography (TLC).[8]

Workup: Cool the reaction mixture to room temperature. The product may precipitate as a

salt.

Isolation: Filter the solid product and wash it sequentially with 2M HCl and ethyl ether to

remove unreacted starting material and tin salts.[8]

Purification: The resulting 1,2-diamino-4,5-diiodobenzene can then be further processed if

needed, or if starting from a different precursor, the final product is obtained and can be

recrystallized from a suitable solvent system like DMSO/methanol.[1]

Chemical Reactivity
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The reactivity of 4,5-Dinitrobenzene-1,2-diamine is governed by its functional groups:

Reduction: The nitro groups can be further reduced to amines, opening pathways to tetra-

amino benzene derivatives.[1]

Condensation: The adjacent amino groups can readily undergo condensation reactions with

dicarbonyl compounds to form heterocyclic structures like quinoxalines.

Ligand Behavior: The molecule can act as a tetradentate ligand, capable of binding to metal

ions using its four nitrogen atoms. It has shown a particular affinity for binding chloride ions.

[1]

Synthesis

Characterization

Dinitro Precursor
(e.g., 1,2-Diiodo-4,5-dinitrobenzene)

Reduction
(SnCl₂ / HCl)

Crude Product
(4,5-Dinitrobenzene-1,2-diamine)

Purification
(Recrystallization)

Pure Product

NMR Spectroscopy

 Analysis

IR Spectroscopy
 Analysis

Mass Spectrometry
 Analysis

X-Ray Crystallography

 Analysis

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 4,5-Dinitrobenzene-1,2-diamine.
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Spectroscopic and Crystallographic
Characterization
The definitive identification and structural elucidation of 4,5-Dinitrobenzene-1,2-diamine rely

on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show distinct signals for

the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are

influenced by the electronic effects of the four substituents. ¹³C NMR would reveal the

signals for the different carbon atoms in the benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

corresponding to N-H stretching vibrations of the primary amine groups (typically in the

3300-3500 cm⁻¹ region), and asymmetric and symmetric stretching vibrations for the N-O

bonds of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the

compound (198.14 g/mol ).[1][3]

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for

determining the precise three-dimensional molecular structure, including bond lengths, bond

angles, and the details of both intramolecular and intermolecular hydrogen bonding.[4][6]

Applications in Research and Development
The unique structure of 4,5-Dinitrobenzene-1,2-diamine makes it a valuable compound in

several areas:

Synthesis of Heterocycles: The 1,2-diamine functionality is a classic precursor for the

synthesis of various heterocyclic systems, particularly benzimidazoles and quinoxalines,

which are important scaffolds in medicinal chemistry.

Coordination Chemistry: As a multidentate ligand, it is used to synthesize coordination

complexes. Its ability to bind specific anions like chloride suggests potential applications in

the development of chemical sensors.[1]
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Materials Science: The extensive hydrogen bonding capabilities and the presence of nitro

groups, known for their role in energetic materials and nonlinear optics, make this compound

and its derivatives interesting for materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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